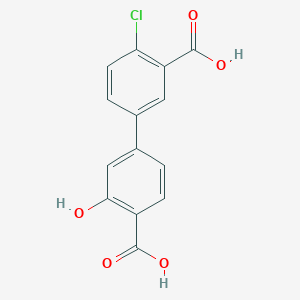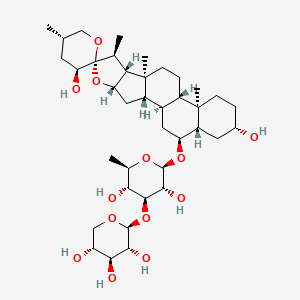
25-Epitorvoside D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 25-Epitorvoside D involves synthetic routes that typically include the use of β-D-Glucopyranoside as a starting material . The reaction conditions often require precise temperature control and the use of specific reagents to achieve the desired product.
Análisis De Reacciones Químicas
25-Epitorvoside D undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
25-Epitorvoside D has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of 25-Epitorvoside D involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with biochemical processes at the cellular level. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect key regulatory proteins and signaling pathways .
Comparación Con Compuestos Similares
25-Epitorvoside D can be compared with other similar compounds, such as:
Etoposide: A podophyllotoxin derivative used in cancer treatment.
Vitamin D derivatives: Compounds like 25-Hydroxyvitamin D, which are involved in calcium homeostasis and bone metabolism.
The uniqueness of this compound lies in its specific structure and the distinct biological activities it exhibits compared to these similar compounds .
Propiedades
Fórmula molecular |
C38H62O13 |
|---|---|
Peso molecular |
726.9 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3'S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-3',16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C38H62O13/c1-16-10-27(41)38(47-14-16)17(2)28-26(51-38)13-22-20-12-25(23-11-19(39)6-8-36(23,4)21(20)7-9-37(22,28)5)49-35-32(45)33(29(42)18(3)48-35)50-34-31(44)30(43)24(40)15-46-34/h16-35,39-45H,6-15H2,1-5H3/t16-,17-,18+,19-,20+,21-,22-,23+,24+,25-,26-,27-,28-,29+,30-,31+,32+,33-,34-,35-,36+,37-,38+/m0/s1 |
Clave InChI |
FOCICMJCJFCWOL-DHVSPIHYSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]([C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)C)C)OC1)O |
SMILES canónico |
CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)O)C)C)OC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-methyloxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15294535.png)
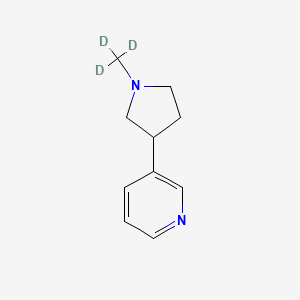
![3-Amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15294551.png)
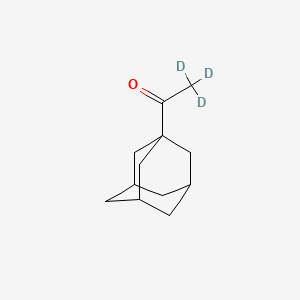

![1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol](/img/structure/B15294571.png)
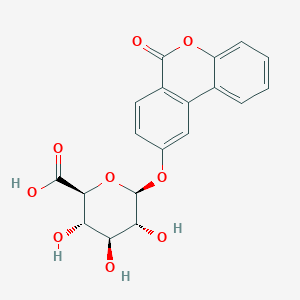
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15294581.png)
![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid](/img/structure/B15294590.png)
![(2S)-2-(2-chlorophenyl)-2-(5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-5-yl)acetic acid](/img/structure/B15294592.png)
![4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B15294599.png)
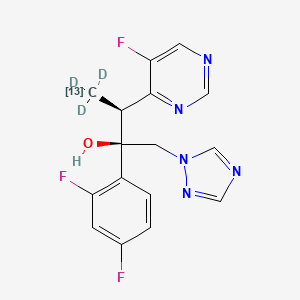
![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)
